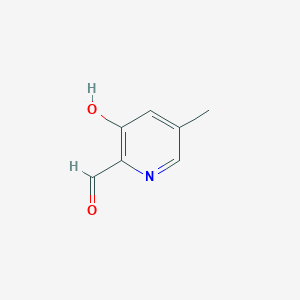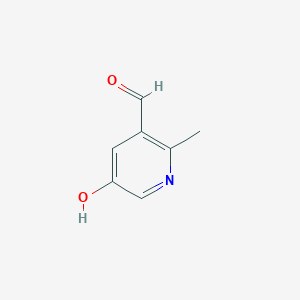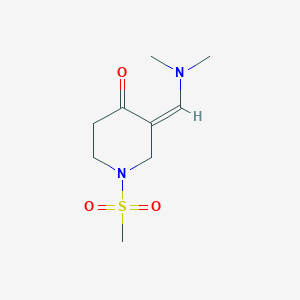
3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a dimethylamino group, a methylene bridge, and a methylsulfonyl group attached to a piperidin-4-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with dimethylamine and a suitable sulfonylating agent. One common method includes the following steps:
Formation of the Dimethylamino Intermediate: Piperidin-4-one is reacted with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the dimethylamino intermediate.
Sulfonylation: The intermediate is then treated with a sulfonylating agent, such as methylsulfonyl chloride, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylsulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperidinone derivatives.
Substitution: Various substituted piperidinone derivatives depending on the nucleophile used.
科学的研究の応用
3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidin-4-one: The parent compound without the dimethylamino and methylsulfonyl groups.
N-Methylpiperidin-4-one: A derivative with a single methyl group attached to the nitrogen.
3-(Methylsulfonyl)piperidin-4-one: A derivative with only the methylsulfonyl group.
Uniqueness
3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one is unique due to the presence of both the dimethylamino and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C9H16N2O3S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC名 |
(3Z)-3-(dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one |
InChI |
InChI=1S/C9H16N2O3S/c1-10(2)6-8-7-11(15(3,13)14)5-4-9(8)12/h6H,4-5,7H2,1-3H3/b8-6- |
InChIキー |
QHPAPBKNTMELNF-VURMDHGXSA-N |
異性体SMILES |
CN(C)/C=C\1/CN(CCC1=O)S(=O)(=O)C |
正規SMILES |
CN(C)C=C1CN(CCC1=O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


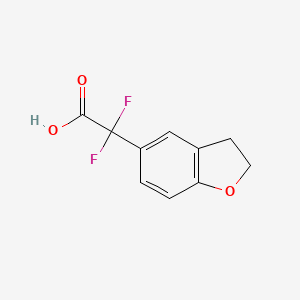
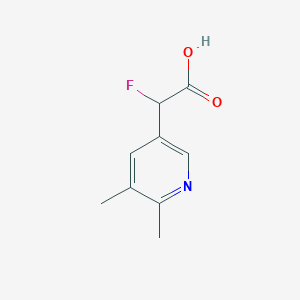
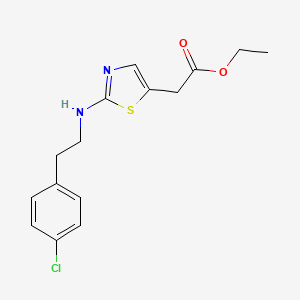

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)
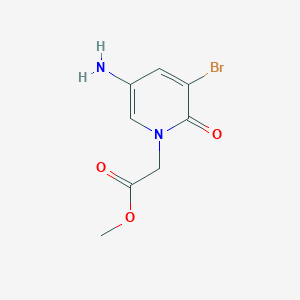
![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
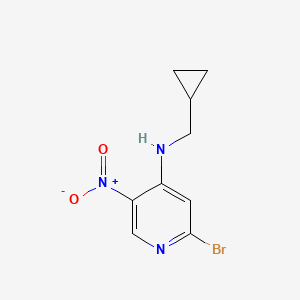
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
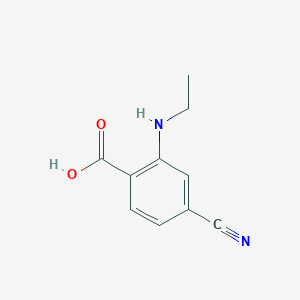
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)
